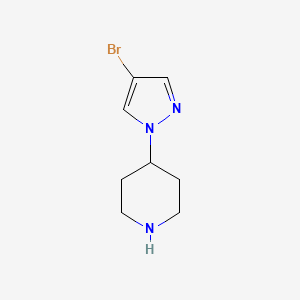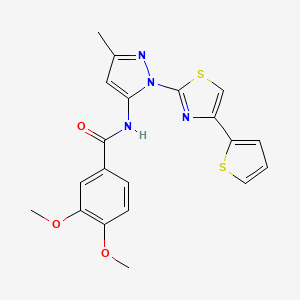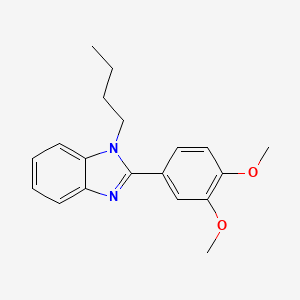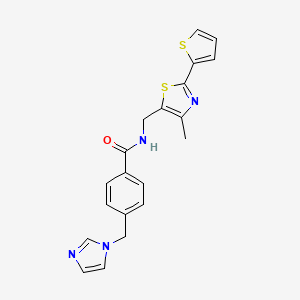![molecular formula C16H16F3N3OS B2626595 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine CAS No. 1105202-36-5](/img/structure/B2626595.png)
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine is a complex organic compound that features a thiadiazole ring, a trifluoromethyl-substituted benzoyl group, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar activities, making it of interest in drug discovery.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Compounds with thiadiazole and piperidine moieties have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
Industrially, the compound might find applications in the development of new agrochemicals or as a specialty chemical in various manufacturing processes.
Wirkmechanismus
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological activities and can interact strongly with various biological targets .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with their targets .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of 1,3,4-thiadiazole derivatives, these compounds are able to cross cellular membranes, which may influence their bioavailability .
Result of Action
1,3,4-thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may have various molecular and cellular effects .
Action Environment
The ability of 1,3,4-thiadiazole derivatives to cross cellular membranes suggests that cellular environment factors may influence their action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Piperidine: The final step might involve coupling the thiadiazole and benzoyl groups with piperidine under conditions such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzoylpiperidine: Lacks the trifluoromethyl group, which might affect its biological activity.
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(chloromethyl)benzoyl]piperidine: Contains a chloromethyl group instead of a trifluoromethyl group, which could influence its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine might confer unique properties, such as increased lipophilicity and metabolic stability, which could enhance its potential as a drug candidate.
Eigenschaften
IUPAC Name |
[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c1-10-20-21-14(24-10)11-5-4-8-22(9-11)15(23)12-6-2-3-7-13(12)16(17,18)19/h2-3,6-7,11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRNCDCMGISAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,5-Dimethylphenyl)methyl]-N-(1-ethylsulfonylpropan-2-yl)prop-2-enamide](/img/structure/B2626513.png)
![2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2626515.png)






![N-cyclohexyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2626528.png)
![6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2626530.png)
![Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2626532.png)
![2-(1H-Imidazol-2-yl)-1-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2626533.png)
![(2E)-3-phenyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2626535.png)
